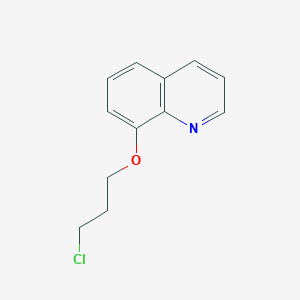

8-(3-Chloropropoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline ring system is a fundamental motif in heterocyclic chemistry, prized for its synthetic versatility and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net First isolated from coal tar in 1834, quinoline and its analogues are now recognized as essential components in a vast array of natural products, pharmaceuticals, and functional materials. iipseries.org The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic landscape, allowing for a wide range of chemical modifications. nih.govvedantu.com This structural feature is central to the varied applications of quinoline derivatives, which are found in everything from antimalarial drugs to organic light-emitting diodes (OLEDs). researchgate.net

The synthetic accessibility of the quinoline core is another key factor in its prominence. researchgate.net Numerous named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide chemists with reliable methods to construct the quinoline ring system from simple starting materials. iipseries.org This allows for the generation of large libraries of structurally diverse quinoline derivatives for screening and optimization in drug discovery and materials science. nih.gov

Overview of Quinolines as Privileged Structures in Organic Synthesis and Chemical Biology

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. tandfonline.comscielo.br Quinolines are a prime example of such a scaffold, with their derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The ability of the quinoline nucleus to serve as a versatile template for drug design has led to its incorporation into numerous clinically approved medications. tandfonline.comnih.gov

In chemical biology, quinoline-based molecules are utilized as fluorescent probes and sensors due to their inherent photophysical properties. The rigid, planar structure of the quinoline ring often imparts favorable fluorescence characteristics, which can be tuned through chemical modification. This has enabled the development of quinoline-based tools for imaging and sensing various biological analytes and processes.

Rationales for O-Alkylation at the C8 Position of Quinoline Derivatives

The functionalization of the quinoline scaffold is a key strategy for modulating its physicochemical and biological properties. O-alkylation, particularly at the C8 position to form 8-alkoxyquinolines, is a common and important modification. This transformation is typically achieved through the Williamson ether synthesis, reacting 8-hydroxyquinoline (B1678124) with an alkyl halide in the presence of a base. researchgate.net

There are several strategic reasons for introducing an alkoxy group at the C8 position:

Modulation of Lipophilicity: The introduction of an alkyl chain can significantly alter the lipophilicity of the quinoline derivative. This is a critical parameter in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Introduction of a Reactive Handle: An alkoxy group can serve as a stable linker to attach other functional groups or molecular fragments. The specific compound of interest, 8-(3-Chloropropoxy)quinoline, exemplifies this, where the terminal chloro group provides a reactive site for further synthetic transformations.

Chelating Properties: The nitrogen atom at position 1 and the oxygen atom of the 8-alkoxy group can act as a bidentate chelating ligand, capable of coordinating with various metal ions. This property is exploited in the design of metal-based drugs and sensors.

The synthesis of 8-(3-Chloropropoxy)quinoline from 8-hydroxyquinoline and 1-bromo-3-chloropropane (B140262) is a straightforward yet powerful method for introducing a flexible three-carbon linker with a reactive terminal chloride. This intermediate is a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

8-(3-Chloropropoxy)quinoline: A Key Synthetic Intermediate

8-(3-Chloropropoxy)quinoline is a derivative of quinoline that serves as a valuable intermediate in organic synthesis. Its structure features a quinoline core with a 3-chloropropoxy group attached to the C8 position. This bifunctional nature, combining the quinoline scaffold with a reactive alkyl halide, makes it a versatile building block for the construction of more complex molecules.

Physicochemical Properties of 8-(3-Chloropropoxy)quinoline

| Property | Value |

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol nih.gov |

| IUPAC Name | 8-(3-chloropropoxy)quinoline nih.gov |

| CAS Number | 5263-94-5 nih.gov |

| XLogP3 | 2.8 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

This table is interactive. Click on the headers to sort the data.

Research Findings and Synthetic Applications

Research has demonstrated the utility of 8-(3-Chloropropoxy)quinoline as a precursor in the synthesis of a variety of compounds. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

For instance, it can be reacted with various amines, phenols, and thiols to generate a library of derivatives. One notable application is in the synthesis of compounds with potential biological activity. The 3-propoxy linker provides flexibility, which can be advantageous for optimizing binding interactions with biological targets.

A common synthetic route to 8-(3-Chloropropoxy)quinoline involves the O-alkylation of 8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

8-(3-chloropropoxy)quinoline |

InChI |

InChI=1S/C12H12ClNO/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9H2 |

InChI Key |

KZALKYZTSUTEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCCl)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 3 Chloropropoxy Quinoline and Analogues

Strategies for Constructing the Quinoline (B57606) Ring System

The foundational approaches to quinoline synthesis are categorized as classical annulation reactions. These named reactions provide versatile methods for creating the quinoline heterocycle from acyclic or simpler cyclic precursors.

Classical Annulation Reactions Applied to Quinoline Precursors

The following sections explore the most significant and historically important annulation reactions for quinoline synthesis.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry. wordpress.comwikipedia.org In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used, to produce quinoline. wikipedia.org The reaction is notoriously exothermic and often requires a moderator, like ferrous sulfate, to control its rate. wikipedia.org

For the synthesis of 8-hydroxyquinoline (B1678124), the direct precursor to 8-(3-chloropropoxy)quinoline, the Skraup reaction is adapted by substituting aniline with 2-aminophenol. rroij.comgoogle.comresearchgate.net

The mechanism of the Skraup synthesis proceeds in several stages. First, the concentrated sulfuric acid dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. wordpress.com Next, the aniline derivative undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate. Finally, this intermediate is oxidized to the corresponding quinoline derivative. wordpress.com The oxidizing agent, often nitrobenzene, is reduced in the process to aniline, which can then participate in the reaction. google.com

Modifications to the Skraup synthesis have been developed to improve safety and yield. These include the use of milder acids, alternative oxidizing agents like arsenic acid, and improved procedures for combining the reactants to better manage the reaction's exothermicity. wikipedia.org One notable modification involves the use of acetylated amines instead of free amines, which can lead to higher yields and a less violent reaction.

Table 1: Key Features of the Skraup Synthesis for 8-Hydroxyquinoline Analogues

| Feature | Description |

| Precursors | Substituted Aniline (e.g., 2-Aminophenol), Glycerol |

| Reagents | Strong Acid (e.g., H₂SO₄), Oxidizing Agent (e.g., Nitrobenzene, As₂O₅) |

| Key Intermediate | Acrolein (formed in situ from glycerol) |

| Product | Substituted Quinoline (e.g., 8-Hydroxyquinoline) |

| Mechanism Steps | 1. Dehydration of glycerol to acrolein. 2. Michael addition of aniline to acrolein. 3. Acid-catalyzed cyclization. 4. Dehydration. 5. Oxidation of the dihydroquinoline intermediate. |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is another versatile and widely used method for constructing the quinoline ring. wikipedia.orgjk-sci.com This reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). wikipedia.orgorganicreactions.orgresearchgate.net

To synthesize an 8-hydroxy or 8-alkoxy quinoline analogue, a 2-amino-3-hydroxy- or 2-amino-3-alkoxybenzaldehyde (or acetophenone) would be condensed with a suitable carbonyl compound like acetaldehyde (B116499) or acetone (B3395972). The reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com Catalysts for this reaction can include acids like toluenesulfonic acid and Lewis acids, or bases such as sodium hydroxide (B78521). wikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl components, followed by cyclization through the formation of a Schiff base (imine) and subsequent dehydration. The second pathway proposes the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation to close the ring, and then dehydration to form the quinoline product. wikipedia.org

Table 2: Overview of the Friedländer Condensation

| Feature | Description |

| Precursors | 2-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene Group |

| Reagents | Acid or Base Catalyst (e.g., H₂SO₄, NaOH, p-TsOH) |

| Product | Substituted Quinoline |

| Key Advantage | High regioselectivity, as the substitution pattern is determined by the starting materials. |

| Mechanism Pathways | 1. Aldol condensation followed by imine formation/cyclization. 2. Imine formation followed by intramolecular aldol condensation. |

The Conrad-Limpach and Knorr syntheses are related methods that both utilize the reaction of anilines with β-ketoesters, such as ethyl acetoacetate, to produce hydroxyquinolines (which exist in tautomeric equilibrium with quinolones). wikipedia.orgwikipedia.orgquimicaorganica.org The key distinction between the two lies in the reaction conditions, which dictate the regiochemical outcome. wikipedia.org

The Conrad-Limpach synthesis is typically carried out at lower temperatures. Under these conditions, the aniline nitrogen attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil, results in the formation of a 4-hydroxyquinoline (quinolin-4-one). wikipedia.orgsynarchive.com Applying this to a 2-alkoxyaniline (o-anisidine) would yield an 8-alkoxy-4-hydroxyquinoline. researchgate.net

Conversely, the Knorr synthesis , conducted at higher initial temperatures (above 100°C), favors the attack of the aniline on the less reactive ester carbonyl of the β-ketoester. wikipedia.org This forms a β-ketoanilide intermediate. This intermediate is then cyclized under strong acid conditions (e.g., concentrated sulfuric acid) to yield a 2-hydroxyquinoline (quinolin-2-one). wikipedia.org Using o-anisidine (B45086) in a Knorr synthesis would thus produce an 8-methoxy-2-hydroxyquinoline.

Table 3: Comparison of Conrad-Limpach and Knorr Syntheses

| Synthesis | Key Intermediate | Product |

| Conrad-Limpach | β-Aminoacrylate | 4-Hydroxyquinoline |

| Knorr | β-Ketoanilide | 2-Hydroxyquinoline |

The Doebner-Miller reaction is considered a modification of the Skraup synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be pre-formed or generated in situ from the aldol condensation of two aldehydes or an aldehyde and a ketone. wikipedia.org The reaction mechanism is complex and thought to involve conjugate addition, cyclization, and oxidation steps. When applied to a substituted aniline such as o-anisidine, this method would yield an 8-methoxyquinoline (B1362559) derivative.

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The reaction begins with the substitution of the alkoxy group by the aniline. The resulting intermediate then undergoes a thermal electrocyclization, followed by the elimination of ethanol (B145695) to form a quinoline-3-carboxylate ester. Saponification of the ester to a carboxylic acid and subsequent decarboxylation yields the 4-hydroxyquinoline. wikipedia.org This reaction is particularly effective for anilines bearing meta-directing electron-donating groups. The use of 2-methoxyaniline (o-anisidine) as the starting material in a Gould-Jacobs reaction would lead to the formation of 8-methoxy-4-hydroxyquinoline derivatives.

Table 4: Summary of Doebner-Miller and Gould-Jacobs Reactions

| Reaction | Aniline Reactant | Second Component | Product Type |

| Doebner-Miller | Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Substituted Quinoline |

| Gould-Jacobs | Substituted Aniline | Alkoxymethylenemalonate Ester | 4-Hydroxyquinoline-3-carboxylate |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) (an indole-1,2-dione) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid salt. wikipedia.org This intermediate then condenses with the carbonyl compound to form a Schiff base (imine), which exists in equilibrium with its enamine tautomer. An intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

To produce an 8-substituted quinoline-4-carboxylic acid using this method, one would need to start with a correspondingly substituted isatin. For example, 7-methoxyisatin would be required to synthesize an 8-methoxyquinoline-4-carboxylic acid derivative. These carboxylic acids can then potentially be decarboxylated in a subsequent step to afford the corresponding quinoline.

Table 5: Key Aspects of the Pfitzinger Reaction

| Feature | Description |

| Precursors | Substituted Isatin, Carbonyl Compound with α-Methylene Group |

| Reagents | Strong Base (e.g., KOH) |

| Primary Product | Substituted Quinoline-4-carboxylic Acid |

| Key Step | Base-catalyzed opening of the isatin ring to form an isatoic acid intermediate. |

Modern Catalytic Approaches for Quinoline Formation

While classic methods like the Skraup and Friedländer syntheses have historically been used to produce 8-hydroxyquinoline, modern organic synthesis has trended towards more efficient and versatile catalytic approaches for constructing the quinoline core. rroij.com These methods offer improvements in terms of reaction conditions, substrate scope, and atom economy.

Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, including quinoline derivatives. mdpi.com These reactions often proceed through C-H activation, coupling, and cyclization cascades, providing access to a wide array of substituted quinolines. mdpi.com Catalysts based on rhodium (Rh), ruthenium (Ru), cobalt (Co), copper (Cu), and palladium (Pd) have been extensively developed for quinoline synthesis. For instance, cobalt-catalyzed methods have been shown to effectively cyclize acetophenones and anilines to yield various quinoline skeletons with high functional group tolerance. mdpi.com Similarly, transition-metal catalysts are employed in C-H activation and functionalization of pre-formed quinoline scaffolds, such as 8-methylquinoline, to introduce further complexity. nih.govsemanticscholar.org

While these catalytic systems are powerful for generating diverse quinoline analogues, their application to the specific synthesis of the parent 8-hydroxyquinoline from simple precursors is less commonly documented in recent literature compared to multicomponent or modified classical approaches. The focus of many modern transition-metal-catalyzed methods is often on achieving substitution patterns that are not readily accessible through traditional means.

In response to the demand for more sustainable and cost-effective chemical processes, metal-free strategies for quinoline synthesis have gained significant traction. rsc.org These methods avoid the use of potentially toxic and expensive heavy metals. A prominent approach is the Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. nih.gov Modern variations of this reaction can be performed under metal-free, aerobic conditions. For example, a one-pot process has been developed for the synthesis of functionalized quinolines from 2-aminobenzyl alcohol and other alcohols. researchgate.net This reaction proceeds through an in-situ aerobic oxidation of the alcohols to their corresponding aldehydes, which then undergo a base-mediated Friedländer condensation. researchgate.net

Other metal-free approaches include iodine-mediated reactions and acid-catalyzed multicomponent reactions that proceed via oxidative annulation pathways. mdpi.comnih.gov These strategies offer an environmentally benign alternative for the construction of the quinoline ring system. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. This approach is well-suited for creating libraries of substituted quinolines. A notable example is the one-pot synthesis of 8-hydroxyquinoline derivatives from 2-aminophenol, an aldehyde, and an alkyne. This method, catalyzed by a combination of a transition metal and a Brønsted acid, proceeds in an air atmosphere and offers high atom economy, simple operation, and good yields. The reaction accommodates a wide range of substrates, enriching the molecular library of 8-hydroxyquinoline compounds.

| Reactants | Catalyst System | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-Aminophenol, Aldehyde, Alkyne | Transition Metal + Brønsted Acid | Organic Solvent | 60-110 °C, 0.5-4h, Air Atmosphere | Substituted 8-Hydroxyquinolines |

O-Alkylation of Quinolin-8-ol Derivatives to Form 8-(3-Chloropropoxy)quinoline

The final step in the synthesis of 8-(3-Chloropropoxy)quinoline is the introduction of the 3-chloropropoxy side chain onto the 8-hydroxyquinoline scaffold. This is typically achieved via a Williamson ether synthesis, which involves the O-alkylation of the hydroxyl group.

The O-alkylation reaction involves the deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline to form a nucleophilic phenoxide ion, which then attacks an alkylating agent. researchgate.net For the synthesis of 8-(3-Chloropropoxy)quinoline, a bifunctional reagent like 1-bromo-3-chloropropane (B140262) is commonly used. The bromide is a more reactive leaving group than the chloride, allowing for selective displacement.

The reaction is carried out in the presence of a base to facilitate the formation of the phenoxide. A variety of bases and solvent systems can be employed, with the choice often influencing reaction time and yield. Common conditions are summarized in the table below, based on analogous reactions with similar dihaloalkanes like 1,3-dibromopropane.

| Alkylating Agent | Base | Solvent | Catalyst/Additive | Typical Conditions |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | None | Reflux or elevated temperature |

| 1-Bromo-3-chloropropane | Sodium Hydroxide (NaOH) | Dichloromethane (DCM) / Water | Tetrabutylammonium Iodide (TBAI) | Room Temperature |

The use of a phase-transfer catalyst (PTC) such as TBAI is particularly effective in biphasic systems (e.g., DCM/water), as it facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the 8-hydroxyquinoline.

The functionalization of the 8-hydroxyquinoline ring system is highly regioselective. The hydroxyl group at the C-8 position is a strong activating group that directs electrophilic aromatic substitution to the ortho (C-7) and para (C-5) positions of the phenolic ring. This is evident in reactions such as bromination, where 5,7-dibromo-8-hydroxyquinoline can be readily formed.

However, the synthesis of 8-(3-Chloropropoxy)quinoline is not an electrophilic aromatic substitution but a nucleophilic substitution (Williamson ether synthesis). The primary regioselectivity consideration in this context is the competition between O-alkylation at the hydroxyl group and potential N-alkylation at the pyridine (B92270) nitrogen. Under basic conditions, the phenolic proton is significantly more acidic than any N-H proton (in its protonated form), leading to the preferential formation of the phenoxide anion. This potent oxygen-centered nucleophile then readily attacks the alkyl halide. The lone pair on the pyridine nitrogen is less nucleophilic, especially in the presence of a strong base that generates the phenoxide, ensuring that O-alkylation is the overwhelmingly favored pathway. Thus, the reaction proceeds with high regioselectivity to yield the desired 8-substituted ether product.

Optimization of Reaction Yields and Purity

The synthesis of 8-(3-chloropropoxy)quinoline and its analogues primarily involves the O-alkylation of a corresponding hydroxyquinoline precursor. Optimizing this reaction is crucial for maximizing yield and ensuring high purity of the final product. Key strategies include the use of phase-transfer catalysis (PTC) and refined purification techniques.

Phase-transfer catalysis has emerged as a highly effective method for conducting O-alkylation reactions in heterogeneous systems. theaic.org This technique utilizes a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to transport a reactant from one phase (typically aqueous) into another (organic), where the reaction occurs. princeton.edu For the synthesis of 8-(3-chloropropoxy)quinoline from 8-hydroxyquinoline and an alkylating agent like 1-bromo-3-chloropropane, PTC facilitates the transfer of the 8-hydroxyquinoline anion (formed by a base in the aqueous phase) into the organic phase containing the alkyl halide. This approach offers several advantages over traditional methods, including faster reaction rates, milder reaction conditions, increased yields, and the use of inexpensive and safer inorganic bases. theaic.orgphasetransfer.com The efficiency of the PTC process can be fine-tuned by optimizing several parameters, as detailed in the table below.

| Parameter | Description | Impact on Reaction | Common Choices/Conditions |

|---|---|---|---|

| Catalyst Type | The chemical structure of the phase-transfer agent. | Affects the efficiency of ion transport across the phase boundary. Catalyst bulkiness can influence transfer rates. princeton.edu | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB), phosphonium (B103445) salts. theaic.org |

| Solvent System | The pair of immiscible liquids forming the two-phase system. | Influences the solubility of reactants and the catalyst, thereby affecting reaction rates. | Water/Toluene, Water/Dichloromethane. |

| Base | Used to deprotonate the hydroxyl group of the hydroxyquinoline. | The concentration of the base affects the concentration of the active nucleophile. | Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). |

| Agitation Speed | The rate of stirring of the biphasic mixture. | Determines the interfacial area between the two phases. Higher agitation generally increases reaction rates. princeton.edu | Vigorous mechanical stirring. |

| Temperature | The reaction temperature. | Affects the rate of both the chemical reaction and the phase-transfer process. | Typically ranges from room temperature to moderate heating (e.g., 60-80°C). |

Purification of the final product is essential for removing unreacted starting materials, by-products, and the catalyst. A patented method for purifying the parent compound, 8-hydroxyquinoline, provides a model for its derivatives. This process involves dissolving the crude product in a hot chloralkane solvent, followed by cooling to induce crystallization. The purified solid is then isolated by filtration. This technique achieves high purity (99.00-99.90%) and recovery yields (95-98%) and allows for the recycling of the solvent, making it an economically and environmentally favorable option. google.com For many quinoline derivatives, final purity is typically assessed and confirmed using High-Performance Liquid Chromatography (HPLC). google.comclockss.org

Synthesis of Key Intermediates Incorporating the 3-Chloropropoxy Group

The 3-chloropropoxyquinoline scaffold is a critical component in the synthesis of more complex molecules. The following sections describe the synthetic routes to key intermediates featuring this functional group.

Synthesis of 4-(3-chloropropoxy)-6,7-dimethoxy-2-(p-tolyl)quinoline

A potential synthetic route would begin with 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one as the substituted aniline component. This intermediate would undergo an acid- or base-catalyzed condensation reaction with 1-(p-tolyl)ethan-1-one. The subsequent intramolecular cyclization and dehydration would yield the heterocyclic core, resulting in 6,7-dimethoxy-4-hydroxy-2-(p-tolyl)quinoline. The final step would be the O-alkylation of the 4-hydroxy group. This is achieved by reacting the intermediate with 1-bromo-3-chloropropane in the presence of a non-nucleophilic base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). clockss.orgnih.gov

Synthetic Pathways to 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a well-documented key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. innospk.comchemicalbook.com Several synthetic routes have been developed, often starting from commercially available materials.

One common pathway begins with methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate). clockss.orgnih.gov The synthesis proceeds through the following steps:

O-Alkylation: The phenolic hydroxyl group of methyl vanillate is alkylated with 1-bromo-3-chloropropane using potassium carbonate as the base in DMF to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate. clockss.orgnih.gov

Nitration: The aromatic ring is nitrated, typically at the position ortho to the methoxy (B1213986) group.

Reduction: The nitro group is subsequently reduced to an amine using reagents such as iron powder with ammonium chloride. nih.gov

Condensation and Cyclization: The resulting aniline derivative is condensed with a three-carbon component like 3,3-diethoxypropanenitrile (B144306) in the presence of an acid such as trifluoroacetic acid (TFA). The final quinoline ring is formed via a base-mediated cyclization, yielding the target compound. clockss.org

An alternative, more streamlined approach involves an intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)acrylonitrile. This reaction is conducted at an elevated temperature (120 °C) in DMF with potassium carbonate and is considered a cost-effective and scalable method. clockss.org The resulting 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can be further functionalized, for example, by converting the 4-hydroxy group to a chlorine atom using phosphorus oxychloride (POCl3) to produce 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, another crucial precursor for Bosutinib. nih.gov

Formation of Related 3-Chloropropoxyquinoline Scaffolds

The introduction of the 3-chloropropoxy group onto various quinoline cores is a versatile strategy for creating a diverse range of chemical scaffolds. The fundamental reaction is the Williamson ether synthesis, where a hydroxyquinoline is deprotonated with a base to form a nucleophilic quinolinoxide, which then reacts with an alkylating agent like 1-bromo-3-chloropropane. clockss.orgnih.gov

The reaction conditions can be adapted based on the specific hydroxyquinoline substrate. For instance, the synthesis of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, a precursor mentioned previously, is typically performed by heating a mixture of methyl vanillate, 1-bromo-3-chloropropane, and potassium carbonate in DMF at 60–70 °C for a few hours. clockss.orgnih.gov This general protocol can be applied to other positional isomers of hydroxyquinoline to generate a library of related scaffolds, which are valuable in medicinal chemistry and materials science. rsc.orgmdpi.com

Industrial Production Methodologies and Scalability Considerations

Transitioning the synthesis of 8-(3-chloropropoxy)quinoline and its analogues from a laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, efficiency, and environmental impact. Methodologies that employ mild reaction conditions, avoid toxic reagents, and are amenable to large-scale equipment are highly preferred. du.edu.eg

Several factors are critical for successful scalability:

Reaction Conditions: The use of high temperatures (e.g., 250 °C) and specialized solvents like Dowtherm A, sometimes seen in classical quinoline syntheses, presents challenges for large-scale production due to energy costs and difficult handling. clockss.org Modern approaches that proceed at lower temperatures are more desirable.

Process Monitoring and Workup: On an industrial scale, reactions are closely monitored, often using HPLC, to ensure completion and minimize the formation of impurities. google.com Workup procedures are designed for simplicity and efficiency. A common industrial practice involves quenching the reaction by adding the mixture to a large volume of water to precipitate the product, which can then be easily collected by filtration. clockss.org Subsequent purification may involve recrystallization from a recoverable solvent, which is critical for minimizing waste and cost. google.com The intramolecular cyclization route to the Bosutinib intermediate, for example, has been specifically identified as a process that is feasible for scale-up operations due to its efficiency and more environmentally friendly conditions. clockss.org

Chemical Reactivity and Mechanistic Investigations of 8 3 Chloropropoxy Quinoline and Its Derivatives

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The reactivity of the quinoline nucleus towards electrophiles is dictated by the electronic properties of its two constituent rings. The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less reactive towards electrophilic attack than benzene. Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgresearchgate.net For an unsubstituted quinoline molecule, these reactions favor positions C5 and C8, a preference attributed to the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk

In 8-(3-Chloropropoxy)quinoline, the C8 position is already occupied. The substituent at this position, a 3-chloropropoxy group (-O-(CH₂)₃-Cl), significantly modifies the regioselectivity of subsequent electrophilic substitution reactions. The alkoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring system. This electron-donating resonance effect increases the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack than the unsubstituted quinoline.

The primary positions activated by the 8-alkoxy group are the ortho-position (C7) and the para-position (C5). Therefore, electrophilic attack on 8-(3-Chloropropoxy)quinoline is expected to be directed primarily to the C5 and C7 positions. The specific outcome of a reaction can depend on the nature of the electrophile and the reaction conditions. For instance, in related 8-hydroxyquinoline (B1678124) systems, the site of substitution can be controlled by adjusting the pH; acidic conditions tend to favor substitution at C5, while basic conditions direct the electrophile to C7. While direct studies on 8-(3-chloropropoxy)quinoline are limited, the principles governing the reactivity of 8-alkoxy and 8-hydroxyquinolines provide a strong predictive framework for its behavior. nih.govorientjchem.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-(3-Chloropropoxy)quinoline

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-8-(3-chloropropoxy)quinoline and 7-Nitro-8-(3-chloropropoxy)quinoline |

| Br₂ in Acetic Acid | 5-Bromo-8-(3-chloropropoxy)quinoline and 7-Bromo-8-(3-chloropropoxy)quinoline |

Nucleophilic Substitution Reactions on the Quinoline Ring System

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs preferentially on the electron-deficient pyridine ring. researchgate.net The nitrogen atom strongly withdraws electron density, particularly from the α (C2) and γ (C4) positions. This polarization makes the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles, especially when a good leaving group (such as a halide) is present at these positions. imperial.ac.uk The stability of the Meisenheimer-type intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, further facilitates substitution at these sites. imperial.ac.uk Generally, the reactivity for nucleophilic substitution in quinolines follows the order C4 > C2. imperial.ac.uk

Transformations Involving the 3-Chloropropoxy Side Chain

The most synthetically exploited feature of 8-(3-chloropropoxy)quinoline is the reactivity of its aliphatic side chain. The terminal chlorine atom is a good leaving group, making the terminal carbon atom an electrophilic center that is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups by reacting 8-(3-chloropropoxy)quinoline with different nucleophiles. This synthetic strategy is a common and efficient method for creating a diverse library of 8-alkoxyquinoline derivatives. Numerous studies have demonstrated the displacement of the terminal chloride by nitrogen, oxygen, and sulfur nucleophiles to generate new compounds with potential applications in medicinal chemistry and materials science.

For instance, various primary and secondary amines, such as morpholine and piperazine derivatives, readily displace the chloride to form the corresponding amino-ethers. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base to neutralize the HCl generated.

Table 2: Examples of Nucleophilic Substitution on the Side Chain of 8-(3-Chloropropoxy)quinoline Derivatives

| Starting Material | Nucleophile | Product |

|---|---|---|

| 8-(3-Chloropropoxy)quinoline | Morpholine | 8-(3-Morpholinopropoxy)quinoline |

| 8-(3-Chloropropoxy)quinoline | (6bR,10aS)-6b,7,8,9,10,10a-Hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one | (6bR,10aS)-8-(3-(Quinolin-8-yloxy)propyl)-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one |

| 6-(4-Chlorophenyl)-8-(3-chloropropoxy)- researchgate.netrsc.orgdioxolo[4,5-g]quinoline | Various secondary amines | 6-(4-Chlorophenyl)-8-(3-(substituted-amino)propoxy)- researchgate.netrsc.orgdioxolo[4,5-g]quinoline derivatives |

Cyclization Reactions Involving the Propoxy Chain

The 3-chloropropoxy group attached to the 8-position of the quinoline ring is well-suited for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems fused to the quinoline core. These reactions typically proceed via nucleophilic substitution, where a nucleophilic atom displaces the terminal chloride of the propoxy chain.

One of the most common cyclization pathways involves the quinoline nitrogen acting as an internal nucleophile. Under appropriate conditions, typically with the application of heat or a base, the nitrogen atom can attack the electrophilic carbon bearing the chlorine atom, resulting in the formation of a six-membered ring. This process yields a quaternary cyclammonium salt. The reaction is analogous to cyclization processes observed in other quinoline derivatives where a side chain containing a leaving group is present. nih.gov

Alternatively, if the quinoline ring possesses other nucleophilic centers, intramolecular cyclization can occur at different positions. For instance, functionalization of the quinoline core at the C7 position with a hydroxyl or amino group could lead to the formation of a five-membered heterocyclic ring through an intramolecular Williamson ether synthesis or analogous N-alkylation, respectively. The regioselectivity of the cyclization is highly dependent on the reaction conditions and the specific substitution pattern of the quinoline derivative. Studies on related systems, such as o-cyano-β,β-difluorostyrenes, have demonstrated that intramolecular replacement of a vinylic halogen by a nucleophilic nitrogen anion is a viable route to constructing new rings onto a core structure. nih.gov

The table below summarizes potential intramolecular cyclization reactions for derivatives of 8-(3-Chloropropoxy)quinoline.

| Starting Material | Nucleophile | Conditions | Product Type |

| 8-(3-Chloropropoxy)quinoline | Quinoline Nitrogen | Heat / Base | Quaternary Cyclammonium Salt |

| 7-Hydroxy-8-(3-chloropropoxy)quinoline | C7-Hydroxyl Group | Base (e.g., NaH) | Fused Dihydrofuranoquinoline |

| 7-Amino-8-(3-chloropropoxy)quinoline | C7-Amino Group | Base | Fused Dihydropyrroloquinoline |

Oxidation and Reduction Pathways of the Side Chain

The propoxy side chain of 8-(3-Chloropropoxy)quinoline can undergo various oxidation and reduction reactions, offering pathways to further functionalize the molecule.

Oxidation: Oxidation of alkyl side chains attached to aromatic rings typically occurs at the benzylic position, the carbon atom directly attached to the ring. libretexts.org For the propoxy chain, this would be the carbon adjacent to the oxygen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can potentially cleave the chain, leading to the formation of 8-hydroxyquinoline or other degradation products. libretexts.org

More selective oxidation can be achieved using enzymatic or biomimetic systems. For example, metabolic studies of related 8-aminoquinoline (B160924) antimalarial drugs show that side-chain hydroxylation is a key metabolic pathway. nih.govresearchgate.net Cytochrome P450 enzymes can introduce hydroxyl groups at various positions along the alkyl chain. nih.gov Similar selective hydroxylation of the propoxy chain in 8-(3-Chloropropoxy)quinoline could yield valuable alcohol intermediates, which can be further modified. The relative rate of oxidation can be influenced by the length and substitution of the alkoxy chain. acs.org

Reduction: The primary site for reduction on the side chain is the carbon-chlorine bond. The chloro group can be removed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This reductive dehalogenation would yield 8-propoxyquinoline.

Alternatively, one-electron reduction can initiate a chain reaction for drug release in specially designed N-alkoxyquinoline prodrugs. rsc.orgrsc.org In such systems, radiolytic one-electron reduction can lead to the fragmentation of the side chain. rsc.orgresearchgate.net While 8-(3-Chloropropoxy)quinoline is not an N-alkoxy derivative, similar radical-based reductions could potentially be triggered, leading to cleavage or modification of the side chain.

The following table outlines plausible oxidation and reduction reactions of the side chain.

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 8-Hydroxyquinoline (via chain cleavage) |

| Oxidation | Biomimetic System (e.g., P450 mimic) | 8-(Hydroxypropoxy)quinoline derivatives |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 8-Propoxyquinoline |

| Reduction | Dissolving Metal (e.g., Na/NH₃) | 8-Propoxyquinoline |

Mechanistic Investigations of Quinoline Functionalization Reactions

Mechanistic studies are fundamental to understanding and controlling the functionalization of the quinoline scaffold. These investigations provide insights into reaction intermediates, the role of catalysts, and the kinetics of the transformations.

Elucidation of Reaction Intermediates

The functionalization of quinolines often proceeds through complex, multi-step mechanisms involving various transient species. The direct C-H functionalization of the quinoline ring, particularly at the C8 position, is often facilitated by transition metal catalysts that form key organometallic intermediates.

In reactions catalyzed by cobalt or rhodium, the process frequently begins with the coordination of the quinoline nitrogen (or the N-oxide oxygen) to the metal center. rsc.orgresearchgate.net This is followed by a cyclometalation step, where the C-H bond at the C8 position is activated to form a stable five-membered metallacycle intermediate (e.g., a cobaltacycle or palladacycle). rsc.orgresearchgate.net The formation of these key metallacyclic intermediates has been detected and confirmed in some cases by techniques such as electrospray ionization mass spectrometry (ESI-MS). researchgate.net

In other transformations, such as the bromination of certain quinoline alkaloids, the reaction proceeds through charged intermediates like bromonium cations formed at a reactive double bond in a side chain. nih.gov The stability and subsequent reaction pathways of these intermediates are influenced by other functional groups within the molecule that can stabilize the transient carbocations. nih.gov Metal-free methodologies can involve different types of intermediates; for instance, a Brønsted acid-catalyzed reaction between quinoline-N-oxide and ynamides proceeds via the formation of a quinolyl enolonium ion. rsc.org

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions play a pivotal role in determining the outcome and selectivity of quinoline functionalization reactions. researchgate.net Transition metals such as rhodium, ruthenium, palladium, and cobalt are extensively used to direct C-H activation to specific positions on the quinoline ring. rsc.orgresearchgate.netresearchgate.net

For C8-functionalization, the use of a directing group is often essential. In many cases, the quinoline's own nitrogen atom can act as a directing group. However, for enhanced reactivity and selectivity, quinoline N-oxides are frequently employed. rsc.orgmdpi.com The N-oxide group acts as a powerful directing group, facilitating C-H activation at the C8 position. For example, Rh(III)-catalyzed alkylation and Ru(II)-catalyzed arylation of quinoline N-oxides show excellent selectivity for the C8 position. rsc.orgresearchgate.net

The choice of catalyst, ligands, and additives can dramatically alter the reaction pathway. For instance, in the Pd(II)-catalyzed C8 arylation of quinoline N-oxides, acetic acid was found to play a crucial role as a non-innocent ligand, directing the rate-determining cyclopalladation step to the C8 position instead of the more electronically favored C2 position. mdpi.com Similarly, copper catalysts are effective in mediating reactions such as C2 amination and carbamoylation of quinoline N-oxides. mdpi.com The reaction solvent, temperature, and pressure are also critical parameters that can be tuned to optimize yield and selectivity.

| Catalyst System | Reaction Type | Position | Key Factor(s) |

| Cp*Co(III) | Olefination | C8 | N-Oxide directing group, ligand exchange |

| [Ru(p-cymene)Cl₂]₂ | Arylation | C8 | N-Oxide directing group, deoxygenation |

| Pd(OAc)₂ / Ag₃PO₄ | Arylation | C8 | Acetic acid as non-innocent ligand |

| Cu(I) salts | Amination | C2 | Ligand-free, oxidant-free conditions |

Insights from Kinetic Studies and Isotopic Labeling

Kinetic studies and isotopic labeling are powerful tools for probing reaction mechanisms, identifying rate-determining steps, and tracing the path of atoms from reactants to products. wikipedia.orgcreative-proteomics.com

Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen replaced by deuterium). wikipedia.org In the context of quinoline functionalization, KIE studies are frequently used to determine if C-H bond cleavage is the rate-determining step of the reaction. nih.gov A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the slowest step of the mechanism. snnu.edu.cn For example, in a Pd-catalyzed oxidative cross-coupling of quinoline N-oxide, a KIE measurement indicated that the C-H activation step was indeed rate-limiting and followed a carboxylate-assisted concerted metalation-deprotonation (CMD) pathway. nih.gov Conversely, the absence of a significant KIE suggests that C-H activation occurs either before or after the rate-determining step. nih.gov

Isotopic Labeling: This technique involves incorporating a stable isotope (like ¹³C, ¹⁸O, or ²H) into a reactant to track its fate. wikipedia.orgnih.gov Isotopic labeling experiments have been crucial in elucidating reaction mechanisms for quinoline derivatives. For instance, in a copper-catalyzed hydroxylation reaction directed by a quinoline group, experiments using ¹⁸O-labeled water (H₂¹⁸O) and molecular oxygen (¹⁸O₂) were conducted to determine the origin of the oxygen atom in the final hydroxylated product. nih.gov The results of such experiments, often combined with DFT calculations, provide definitive evidence for the source of atoms and help to validate or disprove proposed mechanistic pathways. nih.gov Deuterium labeling has also been used to study hydrogen-deuterium exchange, revealing information about the reversibility of C-H activation steps. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for each proton in the 8-(3-Chloropropoxy)quinoline molecule, are not currently available. This information is crucial for defining the electronic environment of each proton and understanding the through-bond interactions with neighboring protons.

The ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in the quinoline (B57606) and chloropropoxy moieties, could not be located. This analysis is fundamental for mapping the carbon framework of the molecule.

Information from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is unavailable. These techniques are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.

No synthesis or subsequent ¹⁹F NMR characterization of fluorinated derivatives of 8-(3-Chloropropoxy)quinoline has been reported in the searched literature.

Mass Spectrometry (MS)

The exact mass of 8-(3-Chloropropoxy)quinoline, as determined by High-Resolution Mass Spectrometry (HRMS), has not been documented. This data is vital for confirming the elemental composition and molecular formula of the compound with high accuracy.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (C12H12ClNO). A primary fragmentation pathway for 8-alkoxyquinolines involves the cleavage of the ether bond. This can occur in two principal ways:

Alpha-cleavage: Fission of the C-O bond of the ether linkage can lead to the formation of a stable quinolin-8-olate radical and a 3-chloropropyl cation.

Cleavage of the Propoxy Chain: Fragmentation can occur along the propoxy chain. A common fragmentation for ethers is the loss of the entire alkoxy group, which would result in a fragment corresponding to the 8-hydroxyquinoline (B1678124) cation. Another possibility is the cleavage of the C-Cl bond, leading to a fragment with a mass corresponding to the [M-Cl]+ ion.

Further fragmentation of the quinoline ring itself is also expected, typically involving the sequential loss of small neutral molecules like HCN or C2H2, which is characteristic of aromatic nitrogen heterocycles.

For the analogous compound, 8-(Octyloxy)quinoline, the mass spectrum shows the molecular ion [M]+ at m/z 257.1, confirming its molecular weight. nih.gov The fragmentation of this longer-chain alkoxyquinoline likely proceeds through similar cleavages of the ether bond and fragmentation of the alkyl chain. This supports the predicted fragmentation behavior for 8-(3-Chloropropoxy)quinoline.

Table 1: Predicted Key Fragments for 8-(3-Chloropropoxy)quinoline

| Fragment Ion | Predicted m/z | Description |

| [C12H12ClNO]+ | 221.06 | Molecular Ion (M+) |

| [C9H7NO]+ | 145.05 | Loss of chloropropyl group |

| [C3H6Cl]+ | 77.02 | 3-chloropropyl cation |

| [M-Cl]+ | 186.09 | Loss of chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in 8-(3-Chloropropoxy)quinoline. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring, the ether linkage, and the alkyl chloride.

Based on the spectra of analogous 8-alkoxyquinolines, such as 8-(Octyloxy)quinoline, and general spectroscopic data for similar functional groups, the following characteristic peaks are expected for 8-(3-Chloropropoxy)quinoline: nih.govmdpi.com

Aromatic C-H Stretching: Vibrations of the C-H bonds on the quinoline ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the chloropropoxy chain will produce signals in the 2960-2850 cm⁻¹ range. nih.gov

Aromatic C=C and C=N Stretching: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to be observed in the 1620-1450 cm⁻¹ region. nih.govmdpi.com For 8-(Octyloxy)quinoline, these peaks are seen at 1615, 1597, 1570, and 1500 cm⁻¹. nih.gov

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are a key diagnostic feature. These typically appear as strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. nih.gov 8-(Octyloxy)quinoline shows a strong band at 1105 cm⁻¹. nih.gov

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to give rise to a band in the 800-600 cm⁻¹ region of the spectrum.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the quinoline ring and typically appear below 900 cm⁻¹.

Table 2: Expected IR Absorption Bands for 8-(3-Chloropropoxy)quinoline

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3100-3000 | Aromatic C-H | Stretching |

| 2960-2850 | Aliphatic C-H | Stretching |

| 1620-1450 | Aromatic C=C, C=N | Stretching |

| 1275-1200 | Aryl-Alkyl C-O-C | Asymmetric Stretching |

| 1075-1020 | Aryl-Alkyl C-O-C | Symmetric Stretching |

| 800-600 | C-Cl | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within 8-(3-Chloropropoxy)quinoline. The quinoline ring system is the primary chromophore responsible for the absorption of UV radiation. The absorption spectra of quinoline and its derivatives typically show multiple bands corresponding to π → π* transitions.

For the analogous compound 8-(Octyloxy)quinoline, the UV-Vis absorption spectrum in acetonitrile (B52724) exhibits absorption maxima that can be used to predict the behavior of 8-(3-Chloropropoxy)quinoline. nih.gov The ether linkage at the 8-position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. mdpi.com

The photophysical properties are also influenced by the solvent environment. A study on 8-(Octyloxy)quinoline showed solvent-dependent shifts in its absorption and fluorescence spectra, indicating changes in the electronic distribution in the ground and excited states depending on solvent polarity. nih.gov Similar solvatochromic effects would be expected for 8-(3-Chloropropoxy)quinoline.

Furthermore, 8-alkoxyquinolines are known to be fluorescent. The fluorescence emission of 8-(Octyloxy)quinoline is significantly more intense than that of its precursor, 8-hydroxyquinoline. nih.gov The emission wavelength is also subject to solvent effects. This suggests that 8-(3-Chloropropoxy)quinoline is also likely to exhibit fluorescence, with emission properties that are dependent on the solvent environment.

Table 3: Expected UV-Vis Absorption and Emission Properties of 8-(3-Chloropropoxy)quinoline in Common Solvents (based on 8-Octyloxyquinoline data)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Methanol | ~245, ~310 | ~360 |

| Acetonitrile | ~243, ~308 | ~355 |

| Chloroform | ~248, ~312 | ~365 |

Crystallographic Analysis and Solid State Structural Investigations

Conformational Analysis of the 3-Chloropropoxy Side Chain and Quinoline (B57606) Core in the Solid State

The 3-chloropropoxy side chain introduces conformational flexibility to the molecule. An SCXRD study would reveal the specific torsion angles adopted by this chain in the solid state. This conformation is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal. The relative orientation of the alkoxy chain with respect to the plane of the quinoline ring would be a key structural feature. Computational modeling could predict likely low-energy conformations, but experimental validation through crystallography is essential.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. There are no published studies on the polymorphism of 8-(3-Chloropropoxy)quinoline. A systematic investigation of its crystallization under various conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to identify any potential polymorphs. The discovery of a new polymorph for the related compound, 8-hydroxyquinoline (B1678124), highlights the potential for such phenomena within this class of compounds. nih.gov

Influence of Substituents on Crystal Packing

The nature and position of substituents on the quinoline ring can significantly influence crystal packing. nih.govrsc.org In 8-(3-Chloropropoxy)quinoline, the 3-chloropropoxy group at the 8-position will sterically and electronically influence how the molecules arrange themselves in the crystal. Compared to a simpler substituent like a hydroxyl or a methyl group, the larger and more flexible 3-chloropropoxy chain would likely lead to a more complex packing arrangement, potentially disrupting the simpler packing motifs seen in less substituted quinolines. Studies on other substituted quinolines have shown that even small changes can lead to different hydrogen bonding networks and π-stacking geometries, thereby altering the entire crystal structure. nih.govacs.orgmdpi.com

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties of quinoline (B57606) derivatives. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. irjweb.comscirp.org The eventual charge transfer interaction taking place within the molecule is explained by the energy gap. scirp.org

Mulliken atomic charge analysis is another DFT-based calculation that determines the distribution of electron charge among the atoms in the molecule. scirp.org This provides insight into the electrostatic potential and identifies the electrophilic and nucleophilic centers, which are the likely sites for chemical reactions. For instance, in the parent quinoline molecule, the nitrogen atom typically carries a negative charge, making it a potential site for electrophilic attack. scirp.org

Below is a table illustrating typical HOMO-LUMO energy values for quinoline and a related derivative as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Alq3 (Tris(8-hydroxyquinolinato)aluminium) nih.gov | -5.14 | -1.91 | 3.22 |

This table is for illustrative purposes, showing data for related compounds to demonstrate the output of DFT calculations.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational wavenumbers for the optimized geometry, a theoretical spectrum can be generated. scirp.org These calculated frequencies often require scaling by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. nih.gov This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, which is fundamental for the structural characterization of 8-(3-Chloropropoxy)quinoline. nih.gov For example, specific frequency ranges can be assigned to C-H stretching, C=C and C=N stretching of the quinoline ring, C-O-C stretching of the ether linkage, and the C-Cl stretching of the alkyl chain. researchgate.net

The following table provides an example of calculated versus experimental vibrational frequencies for a related quinoline derivative, highlighting the accuracy of the predictive method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch nih.gov | 3334 | - |

| C-H sp² Stretch nih.gov | 3008 | - |

| C-H sp³ Stretch nih.gov | 2917 | - |

| C=O Stretch (dimer form) science.gov | 1700 | 1654 |

| δ(CCl) mode researchgate.net | - | ~1090 |

This table includes data from various quinoline derivatives to illustrate the correlation between calculated and experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to 8-(3-Chloropropoxy)quinoline in a simulated environment, such as in a solvent. mdpi.comnih.gov

These simulations are particularly useful for flexible molecules, as they can reveal the transitions between different stable conformations and the relative time spent in each state. mdpi.com By analyzing the trajectory of the simulation, one can assess the structural stability of the molecule. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value suggests that the molecule maintains a consistent conformation throughout the simulation. mdpi.com

Docking Studies and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For 8-(3-Chloropropoxy)quinoline, docking studies can elucidate how it might interact with a specific protein's binding site. The process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a "docking score," which estimates the binding affinity. nih.gov

The primary output of a docking study is the binding mode, which details the specific intermolecular interactions between the ligand and the amino acid residues of the protein. researchgate.net These interactions are typically non-covalent and can include:

Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic interactions: Between nonpolar groups, such as the quinoline ring and hydrophobic amino acid side chains (e.g., Valine, Leucine, Isoleucine).

π-π stacking: Interactions between aromatic rings, such as the quinoline core and residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen bonds: Interactions involving the chlorine atom.

Analysis of these interactions provides a structural hypothesis for the molecule's binding mechanism, focusing solely on the physical interactions rather than any resulting biological effect. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound 4 (a quinoline-pyrimidine derivative) nih.gov | HIV Reverse Transcriptase | -10.67 | LYS 101, TRP 229 | Hydrogen bond, Hydrophobic |

| Compound 17 (a 2-oxo-quinoline derivative) nih.gov | P-glycoprotein (6C0V) | -9.22 | Not Specified | Hydrogen bond, Hydrophobic |

This table presents example docking results for other quinoline derivatives to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org The fundamental principle is that the structure of a molecule dictates its properties. imist.ma

The development of a QSAR/QSPR model for a class of compounds including 8-(3-Chloropropoxy)quinoline involves several key steps:

Data Set Collection: A dataset of structurally related quinoline derivatives with measured experimental values for a specific property (e.g., solubility, boiling point, binding affinity) is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). researchgate.net

Variable Selection and Model Construction: Statistical methods are used to select the most relevant descriptors and build a mathematical model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). mdpi.com The goal is to create an equation of the form: Property = f(Descriptor 1, Descriptor 2, ...). wikipedia.org

Model Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of a chance correlation. imist.ma

Applications in Advanced Synthetic Methodologies and Scaffold Development

8-(3-Chloropropoxy)quinoline as a Building Block in Complex Organic Synthesis

The utility of 8-(3-Chloropropoxy)quinoline as a foundational element in complex synthesis is demonstrated in its incorporation into larger, multi-component molecular systems. The reactive terminal chloride of the propoxy chain allows for its linkage to other molecular fragments through nucleophilic substitution reactions. This feature is exploited in the synthesis of sophisticated molecules such as cryptands and other macrocycles, where the quinoline (B57606) unit can be integrated as a rigid, coordinating component.

For instance, the synthesis of macrobicyclic cryptands, which are known for their ability to selectively encapsulate metal ions, can utilize quinoline derivatives to impart specific electronic and structural properties to the final assembly. nih.govnih.govcambridgescholars.com While direct synthesis examples starting from 8-(3-Chloropropoxy)quinoline are not extensively detailed in readily available literature, the principles of macrocyclization reactions strongly support its potential in this area. The general strategy involves the stepwise or template-directed condensation of multiple components, and the chloropropoxy group is an ideal electrophilic partner for reaction with nucleophilic moieties on other building blocks. cambridgescholars.comchemrxiv.org

Use as a Precursor for Further Functionalization of the Quinoline Core and Side Chain

One of the most significant applications of 8-(3-Chloropropoxy)quinoline is its role as a precursor for a wide array of derivatives. The terminal chlorine atom is a prime site for nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. This reactivity is central to tailoring the properties of the resulting molecules.

A prominent example is the conversion of the chloropropoxy group to an azidopropoxy group. The reaction of 8-(3-Chloropropoxy)quinoline with sodium azide (B81097) yields 8-(3-azidopropoxy)quinoline. This azide derivative is a key intermediate for the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction allows for the facile connection of the quinoline scaffold to a multitude of alkyne-containing molecules, leading to the formation of stable 1,2,3-triazole linkages. researchgate.netnih.govnih.gov This methodology has been widely adopted for the synthesis of complex hybrid molecules, including potential therapeutic agents and functional materials. nih.govmdpi.com

Beyond azide substitution, the chloride can be displaced by various other nucleophiles, including amines, thiols, and alcohols, thereby providing access to a vast chemical space. This allows for the systematic modification of the side chain to modulate properties such as solubility, lipophilicity, and biological target affinity.

| Precursor | Reagent | Product | Reaction Type |

| 8-(3-Chloropropoxy)quinoline | Sodium Azide (NaN₃) | 8-(3-Azidopropoxy)quinoline | Nucleophilic Substitution |

| 8-(3-Chloropropoxy)quinoline | Primary/Secondary Amines (R₂NH) | 8-(3-Aminopropoxy)quinoline Derivatives | Nucleophilic Substitution |

| 8-(3-Chloropropoxy)quinoline | Thiols (RSH) | 8-(3-Thiopropoxy)quinoline Derivatives | Nucleophilic Substitution |

| 8-(3-Chloropropoxy)quinoline | Alcohols/Phenols (ROH) | 8-(3-Alkoxy/Phenoxypropoxy)quinoline Derivatives | Williamson Ether Synthesis |

This table illustrates common functionalization reactions starting from 8-(3-Chloropropoxy)quinoline.

Rational Design of Quinoline Scaffolds with Tailored Structural Features

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. mdpi.com 8-(3-Chloropropoxy)quinoline serves as an excellent starting point for the rational design of novel molecules with specific, pre-determined properties. By strategically modifying the side chain and the quinoline core, researchers can fine-tune the molecule's interaction with biological targets.

For example, in the design of fluorescent probes, the quinoline moiety can act as the fluorophore, while the side chain can be functionalized with a receptor unit for a specific analyte, such as a metal ion. nih.govmdpi.comnih.govresearchgate.net The length and flexibility of the propoxy linker can be critical for positioning the receptor correctly relative to the fluorophore to achieve a desired "turn-on" or "turn-off" fluorescent response upon binding.

In drug design, the ability to easily diversify the side chain of 8-(3-Chloropropoxy)quinoline allows for the exploration of structure-activity relationships (SAR). By synthesizing a library of derivatives with different functional groups at the terminus of the propoxy chain, medicinal chemists can systematically probe the binding pocket of a target protein and optimize the compound's potency and selectivity. mdpi.com For instance, attaching various natural antioxidant acids to an 8-aminoquinoline (B160924) scaffold has been explored to create multi-target-directed ligands for neurodegenerative diseases. mdpi.com The synthetic accessibility of such derivatives is greatly enhanced by starting with a reactive precursor like 8-(3-Chloropropoxy)quinoline.

Development of Novel Heterocyclic Systems Incorporating the 8-Quinoline Moiety

The reactivity of the chloropropoxy side chain is not limited to simple substitution; it can also be utilized in the construction of new heterocyclic rings fused or linked to the quinoline core. These more complex structures can lead to novel chemical entities with unique three-dimensional shapes and biological activities.

One important application is the synthesis of 1,2,3-triazole-containing hybrids, as mentioned earlier. The triazole ring itself is a valuable pharmacophore, and linking it to the quinoline scaffold via the propoxy chain creates novel molecular architectures that have been investigated for various therapeutic applications, including as antifungal and antiproliferative agents. researchgate.netnih.govmdpi.com The synthesis typically proceeds by converting 8-(3-Chloropropoxy)quinoline to the corresponding azide, which then undergoes a cycloaddition reaction.

Furthermore, the terminal functional group introduced via substitution on the chloropropoxy chain can participate in intramolecular cyclization reactions. For example, if the chloride is replaced by an amine, the resulting 8-(3-aminopropoxy)quinoline could, in principle, undergo intramolecular cyclization with a suitable functional group on the quinoline ring to form a new fused-ring system. While specific examples of such intramolecular cyclizations starting directly from 8-(3-Chloropropoxy)quinoline derivatives are not abundant in the literature, the strategy is a well-established method for creating complex heterocyclic systems. nih.govnih.gov The bromination of certain quinoline alkaloids, for instance, has been shown to induce intramolecular cyclization involving side chains to form new polycyclic structures. nih.gov This highlights the potential for similar transformations with appropriately functionalized derivatives of 8-(3-Chloropropoxy)quinoline.

| Starting Material | Key Intermediate | Cyclization/Linkage Reaction | Product Heterocycle |

| 8-(3-Chloropropoxy)quinoline | 8-(3-Azidopropoxy)quinoline | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,2,3-Triazole |

| 8-(3-Chloropropoxy)quinoline | 8-(3-Aminopropoxy)quinoline | Potential Intramolecular Cyclization | Fused N-heterocycles |

| 8-(3-Chloropropoxy)quinoline | Di-nucleophilic reagent | Intermolecular Macrocyclization | Macrocycles/Cryptands |

This table outlines strategies for developing novel heterocyclic systems from 8-(3-Chloropropoxy)quinoline.

Q & A

Q. What are the common synthetic routes for 8-(3-chloropropoxy)quinoline, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Quinoline core formation : Starting from 8-hydroxyquinoline, propargyl bromide is used to introduce the propoxy group via nucleophilic substitution under reflux conditions in acetone .

- Chlorination : The propoxy chain is chlorinated using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the 3-chloropropoxy substituent .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization ensures high purity. Intermediates are characterized using ¹H/¹³C NMR for functional group verification and mass spectrometry for molecular weight confirmation .

Q. How is the molecular structure of 8-(3-chloropropoxy)quinoline validated experimentally?

Structural validation employs:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsional conformations. For example, disordered substituents (e.g., trifluoromethyl groups) are refined using programs like SHELXL to account for electron density ambiguities .

- Spectroscopic techniques : IR spectroscopy identifies C-Cl (600–800 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches, while 2D NMR (e.g., HSQC, HMBC) confirms connectivity .

Advanced Research Questions

Q. What strategies optimize the yield of 8-(3-chloropropoxy)quinoline in multi-step syntheses?

Yield optimization focuses on:

- Catalyst selection : Chromium catalysts (e.g., CrCl₃) enhance regioselectivity in quinoline functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for chlorination steps .

- Temperature control : Propargylation at 85°C minimizes side reactions like over-chlorination . A comparative study showed microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How can contradictory spectral data (e.g., NMR vs. MS) for 8-(3-chloropropoxy)quinoline derivatives be resolved?

Contradictions arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Resolution strategies include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <2 ppm error, distinguishing isobaric species .

- Variable-temperature NMR : Identifies tautomeric shifts by analyzing signal splitting at low temperatures (e.g., −40°C) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .

Q. What experimental designs address discrepancies in reported biological activities of 8-(3-chloropropoxy)quinoline analogs?

Discrepancies often stem from assay variability. Robust designs include:

- Dose-response standardization : IC₅₀ values should be derived from ≥3 independent replicates using consistent cell lines (e.g., HEK293 for receptor studies) .

- Positive controls : Compare against known inhibitors (e.g., quinoline-based COMT inhibitors) to calibrate activity thresholds .

- Metabolic stability assays : Liver microsome studies (human/rat) assess compound half-life (t₁/₂) to rule out false negatives from rapid degradation .